1-Fluoro-4-(trifluoromethylsulfonyl)benzene
Overview
Description
1-Fluoro-4-(trifluoromethylsulfonyl)benzene is an organic compound with the molecular formula C7H4F4O2S It is characterized by the presence of a fluorine atom and a trifluoromethylsulfonyl group attached to a benzene ring
Scientific Research Applications
1-Fluoro-4-(trifluoromethylsulfonyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
Target of Action
It’s known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
As a biochemical used in proteomics research , it’s likely that it interacts with proteins or enzymes, possibly altering their function or structure.
Biochemical Pathways
Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.
Result of Action
As a biochemical used in proteomics research , it may influence protein-related processes at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
1-Fluoro-4-(trifluoromethylsulfonyl)benzene plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form strong interactions with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific biochemical context .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating the activity of key signaling molecules, such as protein kinases and transcription factors, this compound can alter gene expression patterns and cellular metabolism . These changes can lead to either the promotion or inhibition of cell growth, depending on the cellular context.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either competitive inhibition or allosteric modulation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the transcriptional activity of target genes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels. Additionally, this compound can influence the activity of key metabolic enzymes, such as glutathione S-transferase and UDP-glucuronosyltransferase.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. This compound can interact with membrane transporters, such as ATP-binding cassette (ABC) transporters, facilitating its uptake and efflux . Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals . The localization of this compound within these organelles can influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with trifluoromethylsulfonyl fluoride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution process. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
1-Fluoro-4-(trifluoromethylsulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom and the trifluoromethylsulfonyl group can participate in nucleophilic aromatic substitution reactions. Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding sulfonamide derivative .
Comparison with Similar Compounds
1-Fluoro-4-(trifluoromethylsulfonyl)benzene can be compared with other similar compounds such as:
4-Fluorobenzenesulfonyl chloride: Lacks the trifluoromethyl group, making it less electrophilic.
4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride: Contains an additional sulfonyl chloride group, which can further enhance its reactivity.
1-Fluoro-2-(trifluoromethylsulfonyl)benzene: The position of the trifluoromethylsulfonyl group affects its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
1-fluoro-4-(trifluoromethylsulfonyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O2S/c8-5-1-3-6(4-2-5)14(12,13)7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGWKIHINPEOAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395025 | |
Record name | 1-fluoro-4-(trifluoromethylsulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944-30-9 | |
Record name | 1-fluoro-4-(trifluoromethylsulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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